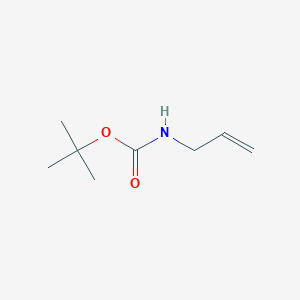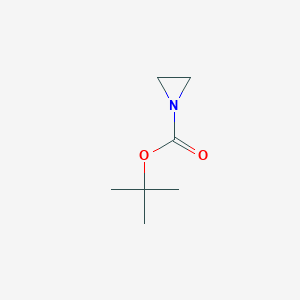![molecular formula C10H13N5O5 B153555 N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine CAS No. 139613-38-0](/img/structure/B153555.png)
N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine, also known as DMNG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various therapeutic interventions.
Mecanismo De Acción
The exact mechanism of action of N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine is not fully understood, but it is believed to act through multiple pathways. N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation. It can also activate signaling pathways that lead to apoptosis in cancer cells. In neurodegenerative disorders, N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine has been found to increase the levels of antioxidants and reduce oxidative stress, which can contribute to the progression of these diseases. N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine has also been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth.
Efectos Bioquímicos Y Fisiológicos
N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine has a wide range of biochemical and physiological effects. It has been found to have antioxidant properties and can scavenge free radicals, reducing oxidative stress. N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine can also inhibit the activity of certain enzymes involved in inflammation, which can contribute to the development of various diseases. Additionally, N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine has been shown to have antiplatelet effects and can reduce blood clotting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine also has a low toxicity profile, making it safe for use in cell culture and animal studies. However, one limitation of N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine. One area of interest is the development of N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine-based therapies for cancer and neurodegenerative disorders. Studies are also needed to further elucidate the mechanism of action of N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine and identify additional pathways that it may target. Additionally, the development of more water-soluble derivatives of N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine may overcome the limitations of its low solubility. Overall, N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine has shown great potential for use in various therapeutic interventions and warrants further investigation.
Métodos De Síntesis
N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine can be synthesized through a multi-step process starting from commercially available guanidine. The first step involves the reaction of guanidine with 3,4-dimethoxy-6-nitrobenzaldehyde to form an intermediate product. This intermediate is then treated with hydroxylamine hydrochloride to yield the final product, N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine.
Aplicaciones Científicas De Investigación
N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine has been extensively studied for its potential applications in the treatment of various diseases. Some of the areas where N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine has shown promising results include cancer, neurodegenerative disorders, and cardiovascular diseases. Studies have shown that N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine can inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine has also been found to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. Additionally, N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine has been shown to have cardioprotective effects and can reduce the damage caused by ischemia-reperfusion injury.
Propiedades
Número CAS |
139613-38-0 |
|---|---|
Nombre del producto |
N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine |
Fórmula molecular |
C10H13N5O5 |
Peso molecular |
283.24 g/mol |
Nombre IUPAC |
2-[(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-1-hydroxyguanidine |
InChI |
InChI=1S/C10H13N5O5/c1-19-8-3-6(5-12-13-10(11)14-16)7(15(17)18)4-9(8)20-2/h3-5,16H,1-2H3,(H3,11,13,14) |
Clave InChI |
IGMXRLVBSFUXRH-UHFFFAOYSA-N |
SMILES isomérico |
COC1=C(C=C(C(=C1)C=N/N=C(/N)\NO)[N+](=O)[O-])OC |
SMILES |
COC1=C(C=C(C(=C1)C=NN=C(N)NO)[N+](=O)[O-])OC |
SMILES canónico |
COC1=C(C=C(C(=C1)C=NN=C(N)NO)[N+](=O)[O-])OC |
Sinónimos |
N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)








![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)

